Estriol 3-Succinate synthesis from estriol and succinic anhydride
Estriol 3-Succinate synthesis from estriol and succinic anhydride
Abstract
This guide provides a comprehensive technical overview of the synthesis of Estriol 3-Succinate, a mono-ester derivative of the natural estrogen, estriol. By leveraging the differential reactivity of the phenolic C3 hydroxyl group versus the aliphatic C16 and C17 hydroxyls, selective esterification can be achieved. This document details the underlying chemical principles, a robust experimental protocol, purification strategies, and state-of-the-art analytical characterization methods. The content is structured to provide both theoretical grounding and practical, field-proven insights for professionals in chemical synthesis and drug development.
Introduction and Strategic Overview
Estriol (E3) is an estrogen steroid hormone characterized by three hydroxyl groups at the C3, C16α, and C17β positions. While the commercially prominent "Estriol Succinate" is typically a di-ester at the 16 and 17 positions, the targeted synthesis of Estriol 3-Succinate—properly named (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol 3-(Hydrogen Succinate)—presents a unique synthetic challenge and opportunity.[1] This mono-ester retains the free hydroxyls on the D-ring while modifying the A-ring, creating a molecule with distinct physicochemical properties and potential as a prodrug or specialized chemical intermediate.
The synthetic strategy hinges on the heightened nucleophilicity and acidity of the phenolic C3 hydroxyl group compared to the secondary (C16) and tertiary (C17) aliphatic hydroxyls. Under controlled conditions, succinic anhydride can be directed to react preferentially at this C3 position. This guide elucidates a complete workflow, from reaction setup to final product validation, designed to ensure reproducibility and high purity.
Comparative Properties of Reactants and Product
To contextualize the synthesis, the key physical and chemical properties of the primary molecules are summarized below.
| Property | Estriol (Starting Material) | Succinic Anhydride (Reagent) | Estriol 3-Succinate (Product) |
| IUPAC Name | (1R,2R,3aS,...)cyclopenta[a]phenanthrene-1,2,7-triol | Oxolane-2,5-dione | (16α,17β)-Estra-1,3,5(10)-triene-3,16,17-triol 3-(Hydrogen Succinate)[1] |
| Molecular Formula | C₁₈H₂₄O₃ | C₄H₄O₃ | C₂₂H₂₈O₆[1] |
| Molar Mass | 288.38 g/mol | 100.07 g/mol | 388.45 g/mol [1] |
| Key Functional Groups | Phenolic -OH, Aliphatic -OH (x2) | Cyclic Anhydride | Phenolic Ester, Aliphatic -OH (x2), Carboxylic Acid |
| Appearance | White crystalline solid | White crystalline solid | White to Off-White Solid[1] |
Reaction Mechanism and Chemoselectivity
The core of this synthesis is a nucleophilic acyl substitution reaction. The chemoselectivity for the C3 hydroxyl is governed by its distinct electronic environment.
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Activation: The phenolic C3 hydroxyl is more acidic (pKa ≈ 10) than the aliphatic hydroxyls (pKa ≈ 16-18). In the presence of a mild base like pyridine, it is more readily deprotonated, enhancing its nucleophilicity.
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Nucleophilic Attack: The C3 phenoxide attacks one of the electrophilic carbonyl carbons of succinic anhydride.
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Ring Opening: The tetrahedral intermediate collapses, leading to the opening of the anhydride ring.
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Proton Transfer: A final proton transfer, typically facilitated by the base catalyst, neutralizes the intermediate to yield the final Estriol 3-Succinate product, which contains a terminal carboxylic acid group.
This directed mechanism minimizes the formation of 16- or 17-succinate esters and di/tri-substituted byproducts under kinetically controlled conditions.
Visualization of Reaction Pathway
The following diagram illustrates the step-wise chemical transformation.
Caption: Mechanism of pyridine-catalyzed synthesis of Estriol 3-Succinate.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to stoichiometry, temperature, and purification steps is critical for achieving a high-purity final product.
Materials and Reagents
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Estriol (≥98% purity)
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Succinic Anhydride (≥99% purity)
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Anhydrous Pyridine (synthesis grade)
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Anhydrous Dichloromethane (DCM)
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Ethyl Acetate (EtOAc)
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Hexanes (HPLC grade)
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Hydrochloric Acid (HCl), 1 M solution
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Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
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Brine (saturated NaCl aqueous solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography, 230-400 mesh)
Step-by-Step Synthesis Procedure
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Reaction Setup:
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In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Estriol (e.g., 2.88 g, 10.0 mmol) in anhydrous pyridine (50 mL).
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Stir the solution under a nitrogen atmosphere until all solids are dissolved. Cool the flask to 0°C using an ice-water bath.
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Reagent Addition:
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To the cooled solution, add Succinic Anhydride (1.10 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes, ensuring the temperature remains below 5°C. Causality: Using a slight excess of the anhydride drives the reaction towards completion, while slow addition at low temperature maintains kinetic control, favoring the more reactive C3-OH and preventing over-reaction.
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Reaction Progression:
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
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Stir at room temperature for 12-16 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 80:20:1 Ethyl Acetate:Hexanes:Acetic Acid. The product spot should be more polar than estriol due to the free carboxylic acid.
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Work-up and Extraction:
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Once the reaction is complete, cool the flask in an ice bath and slowly add 1 M HCl (100 mL) to neutralize the pyridine. The pH should be ~2.
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Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 75 mL).
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Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification Protocol
The crude product will contain the desired Estriol 3-Succinate, unreacted estriol, and potentially small amounts of di-succinate byproduct. Flash column chromatography is the preferred method for purification.
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Column Preparation: Prepare a silica gel column using a slurry of silica in a 10% Ethyl Acetate/Hexanes mixture.
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Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica and carefully load it onto the top of the prepared column.
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Elution: Elute the column with a gradient solvent system.
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Start with 20% Ethyl Acetate in Hexanes to elute non-polar impurities.
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Gradually increase the polarity to 50-70% Ethyl Acetate in Hexanes to elute unreacted estriol.
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Finally, elute the desired Estriol 3-Succinate product using 80-90% Ethyl Acetate in Hexanes, often with the addition of 1% acetic acid to ensure the carboxylic acid group remains protonated and does not streak on the column.
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Fraction Analysis: Collect fractions and analyze by TLC. Combine the pure fractions containing the product.
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Final Isolation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain Estriol 3-Succinate as a white or off-white solid. Dry under high vacuum for several hours to remove residual solvent.
Visualization of Experimental Workflow
Caption: High-level workflow for the synthesis and isolation of Estriol 3-Succinate.
Analytical Characterization and Validation
Rigorous characterization is essential to confirm the structure and purity of the synthesized Estriol 3-Succinate.
| Technique | Purpose | Expected Results / Key Observations |
| ¹H-NMR | Structural Confirmation | - Appearance of succinate methylene protons (2 triplets, ~2.7-2.9 ppm).- Aromatic protons (A-ring) shift relative to estriol.- Disappearance of the phenolic -OH proton signal. |
| ¹³C-NMR | Structural Confirmation | - Appearance of ester and carboxylic acid carbonyl carbons (~172-178 ppm).- Appearance of succinate methylene carbons (~29 ppm). |
| Mass Spec (ESI-) | Molecular Weight Verification | - Expected [M-H]⁻ ion at m/z 387.18.- Fragmentation pattern showing loss of succinate moiety. |
| FT-IR | Functional Group Analysis | - Appearance of a strong ester C=O stretch (~1755 cm⁻¹).- Appearance of a carboxylic acid C=O stretch (~1710 cm⁻¹).- Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹). |
| HPLC | Purity Assessment | - Single major peak under optimized conditions (e.g., C18 column, water/acetonitrile gradient). Purity should be ≥98%. |
| Melting Point | Purity & Identity | - A sharp, defined melting point range consistent with a pure compound. |
Conclusion and Future Perspectives
The protocol described herein provides a reliable and selective method for the synthesis of Estriol 3-Succinate from estriol and succinic anhydride. The strategy's success is rooted in exploiting the inherent reactivity differences of the hydroxyl groups, coupled with a controlled reaction environment and a robust purification scheme. This molecule serves as a valuable building block for further derivatization or as a standalone compound for biological evaluation. For drug development professionals, the conversion of the phenolic hydroxyl to a succinate ester can alter solubility, bioavailability, and metabolic pathways, opening new avenues for therapeutic applications.
References
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PubMed. (1978). Preparation and Purification of Estriol, Estradiol, and Progesterone Labeled With Radioactive Iodine. Eur J Nucl Med. [Link]
- Grokipedia.
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PubMed Central (PMC). (2022). Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. [Link]
- Google Patents. (1937). Process of producing esters of phenols.
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PubMed. (1981). Reversed-phase C18 cartridge for extraction of estrogens from urine and plasma. Clin Chem. [Link]
